molecular formula C25H23ClN4O3 B14992225 N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B14992225
M. Wt: 462.9 g/mol
InChI Key: JYFIRGPJDGPXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodiazole core, which is known for its diverse biological activities, and a chlorophenoxyacetamido group, which enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxyacetamido Group: The chlorophenoxyacetamido group can be introduced via a nucleophilic substitution reaction between 4-chlorophenoxyacetic acid and an amine derivative of the benzodiazole core.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

N-[2-[5-[[2-(4-chlorophenoxy)acetyl]amino]-1-methylbenzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H23ClN4O3/c1-30-22-12-9-19(28-24(31)16-33-20-10-7-18(26)8-11-20)15-21(22)29-23(30)13-14-27-25(32)17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,27,32)(H,28,31)

InChI Key

JYFIRGPJDGPXQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.